molecular formula C24H30N4O2S B2808409 4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile CAS No. 1217038-66-8

4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile

Cat. No. B2808409
CAS RN: 1217038-66-8
M. Wt: 438.59
InChI Key: HVRXETHIYWPZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile, also known as JNJ-40411813, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders.

Scientific Research Applications

Design and Synthesis of Tuberculosis Inhibitors

A study by Jeankumar et al. (2013) outlines the design and synthesis of thiazole-aminopiperidine hybrid analogues acting as inhibitors against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase. This research emphasizes the potential application of structurally similar compounds in developing novel antituberculosis agents. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity, highlighting the importance of the fluorobenzyl and piperidine moieties in medicinal chemistry for treating infectious diseases Jeankumar et al., 2013.

Development of PET Radioligands

Labas et al. (2011) describe the synthesis and evaluation of PET radioligands containing a 4-(4-fluorobenzyl)piperidin-1-yl moiety for imaging NR2B NMDA receptors. Although the specific analogues developed in this study showed poor brain penetration, indicating they were not suitable for the intended imaging purposes, this work underscores the role of fluorobenzyl-piperidine structures in designing imaging agents for neurological studies Labas et al., 2011.

Antimicrobial Activity

Research by Kumar et al. (2016) on ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate demonstrates its synthesis and evaluation for antimicrobial activities. The structural analysis and antimicrobial susceptibilities underscore the relevance of the fluorobenzyl component in developing antimicrobial agents, providing a foundation for further exploration of similar compounds for antimicrobial purposes Kumar et al., 2016.

Synthesis of Isotopomers for Scientific Studies

Proszenyák et al. (2005) presented methods for synthesizing isotopomers of 4-(4-fluorobenzyl)piperidine, showcasing the importance of these compounds in producing labeled molecules for pharmacokinetic and metabolic studies. The detailed synthesis approach facilitates the creation of isotopically labeled compounds for research, highlighting the compound's utility in scientific studies Proszenyák et al., 2005.

Anti-Alzheimer's Drug Development

Gupta et al. (2020) explored the synthesis of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives for anti-Alzheimer's activity. Although the direct chemical isn't mentioned, the study of similar structural analogs provides insights into how these compounds' frameworks can be utilized in designing drugs for neurodegenerative diseases. The analogs' evaluation demonstrated promising results compared to donepezil, a standard drug for Alzheimer's disease management, indicating the potential application of such compounds in therapeutic development Gupta et al., 2020.

properties

IUPAC Name

1-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2S/c1-16(2)14-25-22(29)19-8-11-27(12-9-19)24-26-20-10-13-31-21(20)23(30)28(24)15-18-6-4-17(3)5-7-18/h4-7,10,13,16,19H,8-9,11-12,14-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRXETHIYWPZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2N4CCC(CC4)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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